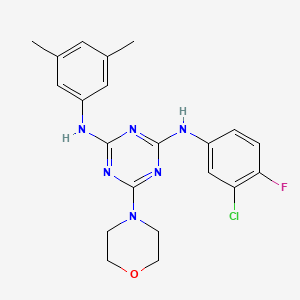

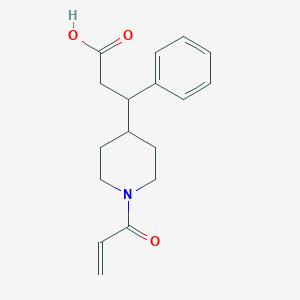

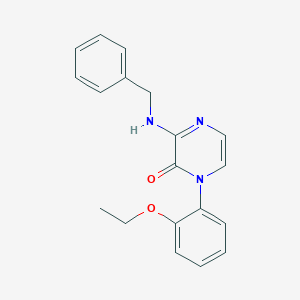

![molecular formula C14H11BrN2O4S B2778150 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline CAS No. 321433-86-7](/img/structure/B2778150.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline, also known as 4-Bromoaniline-2-nitrobenzenesulfonate, is an organic compound used in the synthesis of many different types of molecules. It is a versatile building block for organic synthesis, as it can be used to create a wide variety of compounds with different functional groups. In addition, it is a useful reagent for a variety of laboratory experiments, such as the synthesis of pharmaceuticals, dyes, and other organic compounds.

科学的研究の応用

Antibacterial Activity

N-Benzenesulfonyl derivatives have been found to exhibit antibacterial activity . They have been used in the design and preparation of compounds for screening antibacterial activity. These compounds have shown bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with transmission electron microscopy revealing a disturbed membrane architecture .

Reactive Species Generation

N-Benzenesulfonyl derivatives have been studied for their ability to generate reactive oxygen species . This property is significant in the context of antibacterial activity, as the generation of reactive oxygen species can contribute to the lethality of these compounds against bacteria .

Organic Synthesis

N-Benzenesulfonyl derivatives have been used in the synthesis of other organic compounds . They have been used in practical and efficient solution-phase parallel synthesis to generate a focused library of more than 90 N-benzenesulfonyl derivatives of heterocycles .

Palladium-Catalysed Direct Arylations

Benzenesulfonyl chlorides have been used as new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes . This reaction proceeds with easily accessible catalyst, base and substrates, without oxidant or ligand and tolerates a variety of substituents on both the benzene and thiophene moieties .

Nonlinear Optics

Bromine attached to the benzene ring strengthens the donor acceptor group, which is responsible for second harmonic generation (SHG) conversion efficiency of the material . This property makes such compounds potentially useful in the field of nonlinear optics .

Multistep Synthesis

The compound “4-bromo-2-nitroaniline” has been used in multistep organic syntheses . The synthesis of this relatively simple compound can only be made indirectly, but uses methods that are both easy to perform and familiar to students .

特性

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSZFPNFNIJSIL-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Br)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)

![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)

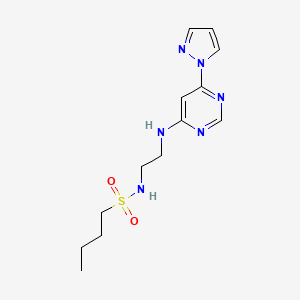

![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)